Stereochemical Configuration: 15-epi Travoprost is the 15(S)-Diastereomer, not the Active 15(R)-Isomer
15-epi Travoprost is the C-15 epimer of Travoprost, possessing an 'S' configuration at the 15-hydroxy position. This is in direct contrast to Travoprost, the active pharmaceutical ingredient, which has the 'R' configuration at this stereocenter [1]. This stereochemical inversion is the fundamental source of its biological and functional differentiation [2].
| Evidence Dimension | Stereochemical configuration at C-15 |
|---|---|
| Target Compound Data | 15(S) configuration (15-epi) |
| Comparator Or Baseline | Travoprost (15(R) configuration) |
| Quantified Difference | Absolute stereochemistry inversion (epimer) |
| Conditions | Structural analysis, established chemical identity |
Why This Matters
This specific stereochemistry defines 15-epi Travoprost as an impurity marker, not an active drug, making it essential for developing chiral analytical methods to ensure API purity.
- [1] MedChemExpress. (n.d.). 15β-Travoprost (15(S)-Flu-Ipr). Retrieved from https://www.medchemexpress.eu/15%ce%b2-travoprost.html View Source
- [2] NCATS Inxight Drugs. (n.d.). 15-EPI TRAVOPROST. Retrieved from https://drugs-dev02.ncats.io/substance/NDD23J941F View Source
